molecular formula C8H11NO2 B1425383 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1467559-96-1

1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No. B1425383
CAS RN: 1467559-96-1
M. Wt: 153.18 g/mol
InChI Key: HWKUACPYCVTOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid can be represented by the SMILES string CC1CC(C#N)(C(O)=O)C1 . This indicates that the molecule consists of a cyclobutane ring with two methyl groups (CH3) and a carboxylic acid group (COOH) attached to one carbon atom, and a cyano group (C#N) attached to another carbon atom .

Scientific Research Applications

Synthesis of Cyclobutane Derivatives

The exploration of cyclobutane derivatives, including 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid, has been a significant area of research due to their potential applications in medicinal chemistry and material science. A notable study involved the synthesis of bi-functionallized derivatives of cyclobutane starting from (−)-cis-pinonic acid, highlighting the versatility of cyclobutane as a precursor for complex molecules (Hergueta et al., 2003).

Stereoselective Synthesis

The stereoselective synthesis of cyclobutane derivatives, including those with amino functionalities, demonstrates the compound's utility in creating structurally diverse and biologically relevant molecules. This is evident in the preparation of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids through enantiodivergent synthetic sequences, showcasing the ability to tailor cyclobutane derivatives for specific scientific applications (Izquierdo et al., 2005).

Trifluoromethyl Substitution

The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid introduces fluorinated compounds into the cyclobutane family, expanding the scope for pharmaceutical and agrochemical research. This modification enhances the compound's properties, such as metabolic stability and lipophilicity, making it a valuable addition to scientific research (Radchenko et al., 2009).

properties

IUPAC Name

1-cyano-3,3-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKUACPYCVTOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C#N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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